molecular formula C10H22S B12644965 3-((Ethylthio)methyl)heptane CAS No. 71607-39-1

3-((Ethylthio)methyl)heptane

Cat. No.: B12644965
CAS No.: 71607-39-1
M. Wt: 174.35 g/mol
InChI Key: DFXBBTTUNWKCBF-UHFFFAOYSA-N
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Description

3-((Ethylthio)methyl)heptane is an organic compound with the molecular formula C10H22S It is a derivative of heptane, where an ethylthio group is attached to the third carbon of the heptane chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((Ethylthio)methyl)heptane can be achieved through several methods. One common approach involves the alkylation of heptane with ethylthiol in the presence of a strong base such as sodium hydride. The reaction typically proceeds under anhydrous conditions and requires careful control of temperature and reaction time to ensure high yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and scale up the process. Catalysts such as palladium or nickel may be used to enhance the reaction efficiency and selectivity. The product is then purified through distillation or chromatography to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

3-((Ethylthio)methyl)heptane undergoes various chemical reactions, including:

    Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to form the corresponding alkane using reducing agents like lithium aluminum hydride.

    Substitution: The ethylthio group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, nucleophiles such as amines or thiols.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alkanes.

    Substitution: Various substituted heptanes depending on the nucleophile used.

Scientific Research Applications

3-((Ethylthio)methyl)heptane has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Studied for its potential interactions with biological systems, particularly in the context of enzyme inhibition or activation.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials, such as surfactants and lubricants.

Mechanism of Action

The mechanism of action of 3-((Ethylthio)methyl)heptane involves its interaction with molecular targets such as enzymes or receptors. The ethylthio group can form covalent bonds with active sites of enzymes, leading to inhibition or activation of enzymatic activity. The compound may also interact with cell membranes, altering their properties and affecting cellular functions.

Comparison with Similar Compounds

Similar Compounds

    3-Methylheptane: A branched alkane isomeric to octane, with a similar structure but lacking the ethylthio group.

    2-Methylhexane: Another branched alkane with a different branching pattern.

    2-Ethylhexane: Similar in structure but with the ethyl group attached to a different carbon.

Uniqueness

3-((Ethylthio)methyl)heptane is unique due to the presence of the ethylthio group, which imparts distinct chemical and physical properties. This functional group allows for specific interactions with other molecules, making it valuable in various applications that other similar compounds may not be suitable for.

Properties

CAS No.

71607-39-1

Molecular Formula

C10H22S

Molecular Weight

174.35 g/mol

IUPAC Name

3-(ethylsulfanylmethyl)heptane

InChI

InChI=1S/C10H22S/c1-4-7-8-10(5-2)9-11-6-3/h10H,4-9H2,1-3H3

InChI Key

DFXBBTTUNWKCBF-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CC)CSCC

Origin of Product

United States

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